
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide typically involves multiple steps, including the formation of the isoquinoline core, followed by the introduction of the dimethoxy groups and the quaternization of the nitrogen atom. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoquinoline derivatives and quaternary ammonium compounds. Examples are:
- 3,4-Dihydroisoquinoline derivatives
- Quaternary ammonium salts with different substituents
Uniqueness
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide is unique due to its specific combination of functional groups and structural features
Eigenschaften
| 132680-99-0 | |
Molekularformel |
C18H30I2N2O2 |
Molekulargewicht |
560.3 g/mol |
IUPAC-Name |
2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)ethyl-trimethylazanium;iodide;hydroiodide |
InChI |
InChI=1S/C18H29N2O2.2HI/c1-18(2)12-13-10-16(21-6)17(22-7)11-14(13)15(19-18)8-9-20(3,4)5;;/h10-11H,8-9,12H2,1-7H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
FZKAKRZUYIGNPV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)CC[N+](C)(C)C)OC)OC)C.I.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


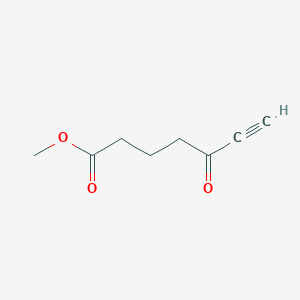

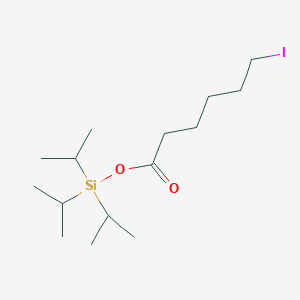
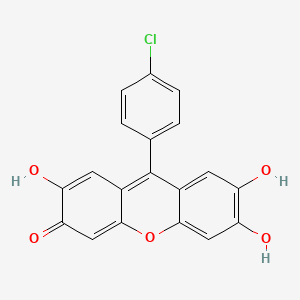


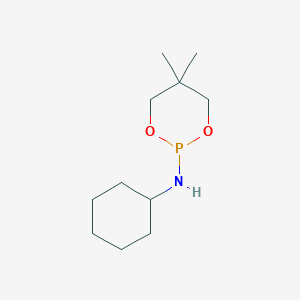
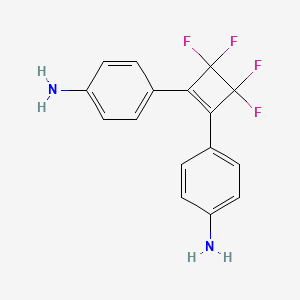
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)

